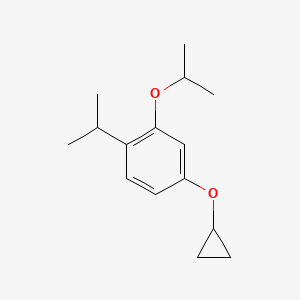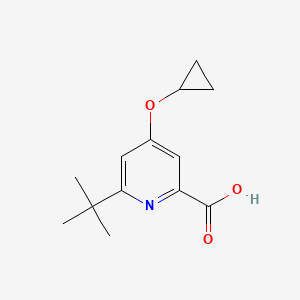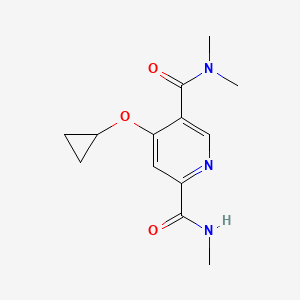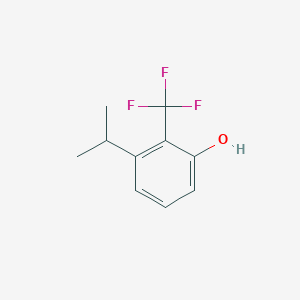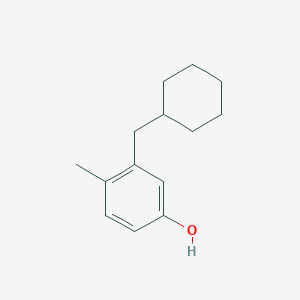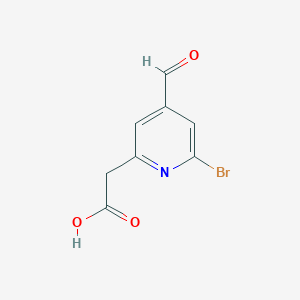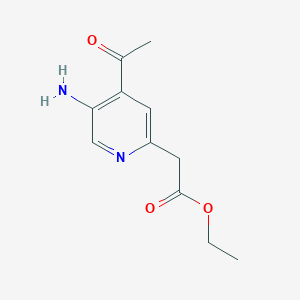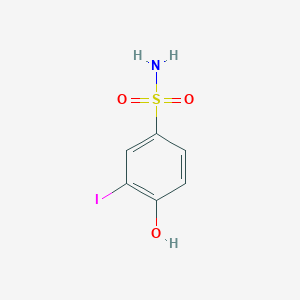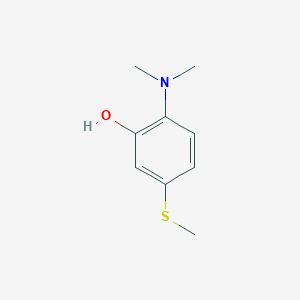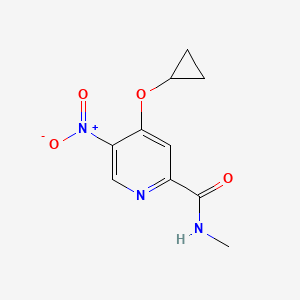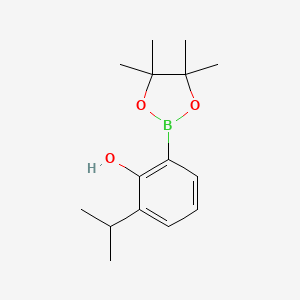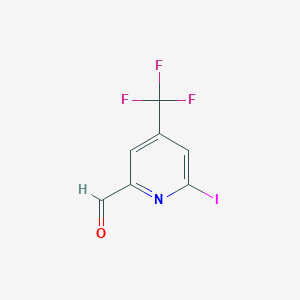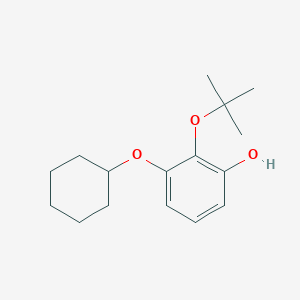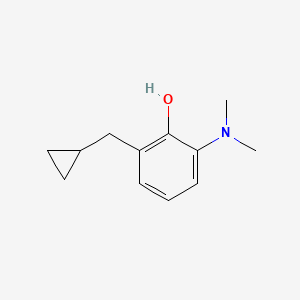
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of an appropriate alkene with a cyclopropylmethyl halide under basic conditions.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the phenol ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding cyclohexanol derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3 or FeBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets and pathways:
Phenolic Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Dimethylamino Group: This group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to targets.
Cyclopropylmethyl Group: The cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can be compared with other phenolic compounds that have similar structural features:
Phenol: The simplest phenolic compound, lacking the cyclopropylmethyl and dimethylamino groups.
2-(Cyclopropylmethyl)phenol: Similar structure but without the dimethylamino group.
6-(Dimethylamino)phenol: Similar structure but without the cyclopropylmethyl group.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-6-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-5-3-4-10(12(11)14)8-9-6-7-9/h3-5,9,14H,6-8H2,1-2H3 |
Clave InChI |
WUEHMTPYMHAWKK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


